Cas no 609367-37-5 (Butanamide, 2-amino-N,N,3,3-tetramethyl-, (2R)- (9CI))
609367-37-5 structure
Product Name:Butanamide, 2-amino-N,N,3,3-tetramethyl-, (2R)- (9CI)
CAS No:609367-37-5
MF:C8H18N2O
MW:158.241322040558
CID:1023407
PubChem ID:29417759
Update Time:2025-04-20
Butanamide, 2-amino-N,N,3,3-tetramethyl-, (2R)- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Butanamide, 2-amino-N,N,3,3-tetramethyl-, (2R)- (9CI)
- butanamide, 2-amino-N,N,3,3-tetramethyl-
- LogP
- N,N,3-Trimethylvalinamide
- 609367-37-5
- (2R)-2-AMINO-N,N,3,3-TETRAMETHYLBUTANAMIDE
- (R)-2-Amino-N,N,3,3-tetramethylbutanamide
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- Inchi: 1S/C8H18N2O/c1-8(2,3)6(9)7(11)10(4)5/h6H,9H2,1-5H3/t6-/m0/s1
- InChI Key: WQLVEAXQSUHALO-LURJTMIESA-N
- SMILES: O=C([C@@H](C(C)(C)C)N)N(C)C
Computed Properties
- Exact Mass: 158.14204
- Monoisotopic Mass: 158.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 46.3Ų
Experimental Properties
- PSA: 46.33
Butanamide, 2-amino-N,N,3,3-tetramethyl-, (2R)- (9CI) Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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